4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol

Catalog No.
S13199386
CAS No.
27689-70-9
M.F
C25H30N2O4
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-ph...

CAS Number

27689-70-9

Product Name

4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol

IUPAC Name

4-aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C18H23NO2.C7H7NO2/c1-18(2,12-14-7-4-3-5-8-14)19-13-17(21)15-9-6-10-16(20)11-15;8-6-3-1-5(2-4-6)7(9)10/h3-11,17,19-21H,12-13H2,1-2H3;1-4H,8H2,(H,9,10)

InChI Key

ZMGTXVDEHDTDKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=CC=C2)O)O.C1=CC(=CC=C1C(=O)O)N

4-Aminobenzoic acid; 3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol is a complex organic compound characterized by its unique structure, which integrates elements of both amino acids and phenolic compounds. This compound features an amino group, a hydroxyl group, and a phenolic structure, contributing to its potential biological activity and utility in various applications. Its molecular formula is C19H25N2O3C_{19}H_{25}N_2O_3, and it is recognized for its role in biochemical processes and pharmaceutical developments.

Typical of amines and phenols, including:

  • Acid-Base Reactions: The amino group can act as a base, accepting protons from acids, while the hydroxyl group can donate protons.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.

4-Aminobenzoic acid; 3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol exhibits various biological activities. Compounds of this class often demonstrate:

  • Antioxidant Properties: The phenolic structure may provide antioxidant effects, protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Similar compounds are known to exhibit anti-inflammatory properties, which could be relevant in therapeutic contexts.
  • Potential Neuroprotective Effects: Given the presence of the amino group and phenolic moiety, the compound may influence neurotransmitter systems or cellular signaling pathways.

The synthesis of 4-Aminobenzoic acid; 3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol can be approached through several methods:

  • Multi-step Synthesis:
    • Start with 4-Aminobenzoic acid as a precursor.
    • Introduce the phenolic component through electrophilic aromatic substitution.
    • Utilize coupling reactions to attach the hydroxyethylamine derivative.
  • One-Pot Reactions:
    • Employ one-pot synthesis techniques that allow for the simultaneous formation of multiple bonds, reducing reaction time and improving yields.
  • Modification of Existing Compounds:
    • Derivatization of simpler analogs to introduce functional groups that lead to the final compound.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or oxidative stress-related diseases.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at protecting against environmental damage.
  • Research: It can be used in biochemical assays to study enzyme interactions or cellular responses due to its structural features.

Interaction studies involving 4-Aminobenzoic acid; 3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol are crucial for understanding its pharmacodynamics:

  • Binding Affinity Studies: Assessing how well the compound interacts with specific receptors or enzymes can provide insights into its mechanism of action.
  • Synergistic Effects: Investigating its effects in combination with other drugs may reveal enhanced therapeutic benefits or reduced side effects.

Several compounds share structural similarities with 4-Aminobenzoic acid; 3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-AminoacetanilideC8H10N2OC_8H_{10}N_2OSimple amine with analgesic properties
4-Hydroxybenzoic acidC7H6O3C_7H_6O_3Used as a preservative; lacks amino functionality
3-Amino-4-hydroxybenzoic acidC7H8N2O3C_7H_8N_2O_3Similar structure but different functional groups
4-Amino-N,N-dimethylbenzenesulfonamideC10H14N2O2SC_{10}H_{14}N_2O_2SContains sulfonamide group; used as an antibacterial agent

Uniqueness: What sets 4-Aminobenzoic acid; 3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol apart is its combination of a robust amino structure with a complex hydroxyalkyl side chain, which may enhance its biological activity compared to simpler analogs. This complexity allows for multifaceted interactions within biological systems, potentially leading to diverse therapeutic applications.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

422.22055744 g/mol

Monoisotopic Mass

422.22055744 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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